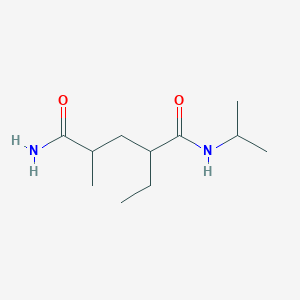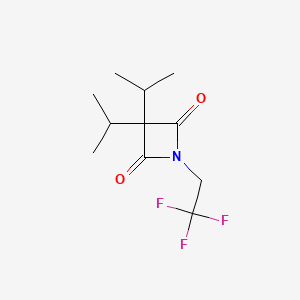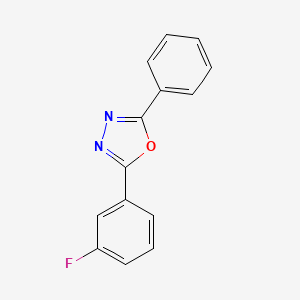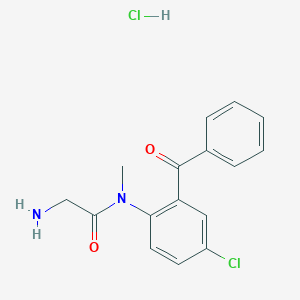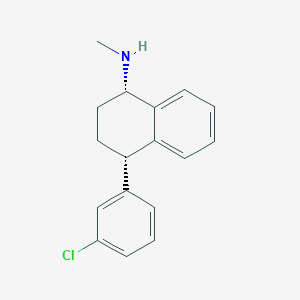
(rac,anti)-4-Deschloro-sertraline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(rac,syn)-4-Deschloro-sertraline is a chemical compound that is structurally related to sertraline, a well-known selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression and anxiety disorders The “deschloro” prefix indicates the absence of a chlorine atom that is present in the parent compound, sertraline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (rac,syn)-4-Deschloro-sertraline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions such as alkylation, reduction, and cyclization.
Deschlorination: The intermediate is then subjected to a deschlorination reaction to remove the chlorine atom, resulting in the formation of (rac,syn)-4-Deschloro-sertraline.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of (rac,syn)-4-Deschloro-sertraline may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of specialized equipment and processes to ensure consistent quality and safety.
Chemical Reactions Analysis
Types of Reactions
(rac,syn)-4-Deschloro-sertraline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
(rac,syn)-4-Deschloro-sertraline has several scientific research applications, including:
Chemistry: The compound is used as a reference standard in analytical chemistry to study its properties and behavior under different conditions.
Biology: Researchers use (rac,syn)-4-Deschloro-sertraline to investigate its effects on biological systems, including its interaction with proteins and enzymes.
Medicine: The compound is studied for its potential therapeutic effects, particularly in the context of mental health disorders.
Industry: (rac,syn)-4-Deschloro-sertraline is used in the development of new pharmaceuticals and as a precursor in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of (rac,syn)-4-Deschloro-sertraline involves its interaction with specific molecular targets in the body. Like sertraline, it is believed to inhibit the reuptake of serotonin, a neurotransmitter, thereby increasing its availability in the synaptic cleft. This can lead to enhanced neurotransmission and improved mood. The exact molecular pathways and targets involved may vary depending on the specific structure and properties of the compound.
Comparison with Similar Compounds
Similar Compounds
Sertraline: The parent compound, sertraline, is a widely used SSRI with well-documented pharmacological effects.
Desmethylsertraline: A metabolite of sertraline that also exhibits SSRI activity.
Other SSRIs: Compounds such as fluoxetine, paroxetine, and citalopram share similar mechanisms of action but differ in their chemical structures and pharmacokinetics.
Uniqueness
(rac,syn)-4-Deschloro-sertraline is unique due to the absence of the chlorine atom, which can lead to differences in its pharmacological profile compared to sertraline. This modification may result in altered binding affinity, efficacy, and side effect profile, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H18ClN |
|---|---|
Molecular Weight |
271.8 g/mol |
IUPAC Name |
(1S,4S)-4-(3-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C17H18ClN/c1-19-17-10-9-14(12-5-4-6-13(18)11-12)15-7-2-3-8-16(15)17/h2-8,11,14,17,19H,9-10H2,1H3/t14-,17-/m0/s1 |
InChI Key |
YJAOPSLTDASVEU-YOEHRIQHSA-N |
Isomeric SMILES |
CN[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=CC=C3)Cl |
Canonical SMILES |
CNC1CCC(C2=CC=CC=C12)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[9,9'-Bifluorenylidene]-2,2',7,7'-tetrayltetraboronic acid](/img/structure/B13412956.png)
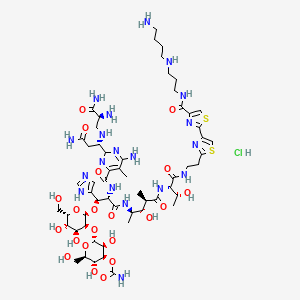

![[(2R,3S,5R)-5-[4-amino-5-(hydroxymethyl)-2H-pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13412960.png)
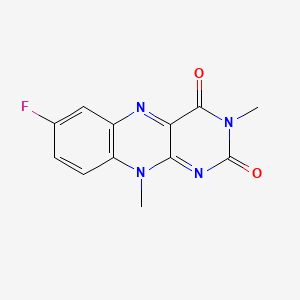
![Isopropyl 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetate](/img/structure/B13412974.png)


![(1S,3aS,3bS,5aS,9aR,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B13413001.png)
![(2R,3S,4S,5R)-2-(hydroxymethyl)-6-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]oxane-3,4,5-triol](/img/structure/B13413005.png)
